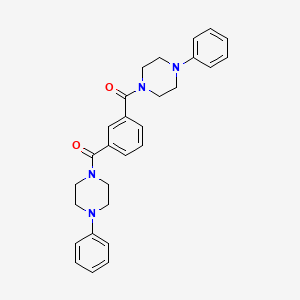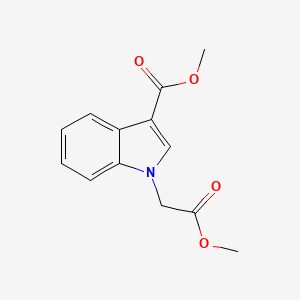
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a small molecule that has been designed to target multiple pathways involved in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
作用機序
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to inhibit the formation of amyloid beta plaques, reduce oxidative stress, and modulate inflammation. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has neuroprotective effects by enhancing the activity of neurotrophic factors and promoting neuronal survival.
Biochemical and Physiological Effects:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor signaling. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has also been shown to improve cognitive function, reduce amyloid beta deposition, and protect dopaminergic neurons.
実験室実験の利点と制限
One advantage of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has a well-defined mechanism of action, which makes it a useful tool for studying the underlying mechanisms of neurodegeneration. One limitation of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide. One direction is to further investigate the mechanism of action of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide and identify the specific pathways that are targeted by the compound. Another direction is to explore the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in combination with other neuroprotective agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in humans. Finally, the development of more soluble derivatives of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is a novel neuroprotective agent that has shown promising results in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing neurotrophic factor signaling. While there are limitations to the use of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in lab experiments, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in clinical settings.
合成法
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is synthesized by reacting 5-cyano-2-hydroxypentanenitrile with 1-phenylethylamine and hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. The yield of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is typically around 50-60%.
科学的研究の応用
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been extensively studied in preclinical models of neurodegenerative diseases. In animal models of Alzheimer's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of Parkinson's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to protect dopaminergic neurons and improve motor function. In animal models of traumatic brain injury, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce inflammation and improve neurological outcomes.
特性
IUPAC Name |
(2E)-5-cyano-2-hydroxyimino-N-(1-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(12-7-3-2-4-8-12)16-14(18)13(17-19)9-5-6-10-15/h2-4,7-8,11,19H,5-6,9H2,1H3,(H,16,18)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFZCJEGHGAME-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=NO)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=N/O)/CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)


![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)

